molecular formula C20H20O B376098 9-benzyl-2,3,4,9-tetrahydro-1H-xanthene CAS No. 380643-68-5

9-benzyl-2,3,4,9-tetrahydro-1H-xanthene

Cat. No.: B376098
CAS No.: 380643-68-5
M. Wt: 276.4g/mol
InChI Key: KCVPEINVOZGJIS-UHFFFAOYSA-N
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Description

9-Benzyl-2,3,4,9-tetrahydro-1H-xanthene is a chemical compound of significant interest in synthetic organic chemistry and medicinal research. It belongs to the tetrahydroxanthene class of heterocycles, which are privileged structures in drug discovery due to their wide range of biological activities. The core 2,3,4,9-tetrahydro-1H-xanthene-1-one scaffold is a known intermediate in facile synthesis pathways, often accessed via one-pot condensations or reactions involving o-quinone methide intermediates . These synthetic methods are valued for their efficiency in constructing the complex tetracyclic framework. The introduction of a benzyl group at the 9-position is a key structural modification, as N-benzylation in related heterocyclic systems, such as tetrahydrocarbazoles and beta-carbolines, is a common strategy to modulate biological activity and potency . While the specific biological profile of this compound requires further investigation, structurally similar benzyl-substituted tetrahydro compounds have demonstrated various pharmacological properties. For instance, related compounds act as adipocyte fatty-acid binding protein (A-FABP) inhibitors , antihistamines , and tranquilizers . This makes the compound a valuable scaffold for exploring new therapeutic agents and conducting structure-activity relationship (SAR) studies. Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a reference standard in method development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

380643-68-5

Molecular Formula

C20H20O

Molecular Weight

276.4g/mol

IUPAC Name

9-benzyl-2,3,4,9-tetrahydro-1H-xanthene

InChI

InChI=1S/C20H20O/c1-2-8-15(9-3-1)14-18-16-10-4-6-12-19(16)21-20-13-7-5-11-17(18)20/h1-4,6,8-10,12,18H,5,7,11,13-14H2

InChI Key

KCVPEINVOZGJIS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(C3=CC=CC=C3O2)CC4=CC=CC=C4

Canonical SMILES

C1CCC2=C(C1)C(C3=CC=CC=C3O2)CC4=CC=CC=C4

Origin of Product

United States

Mechanistic Investigations of 9 Benzyl 2,3,4,9 Tetrahydro 1h Xanthene Formation and Transformations

Elucidation of Reaction Pathways in Tetrahydroxanthene Synthesis

The construction of the 2,3,4,9-tetrahydro-1H-xanthene ring system is frequently accomplished through multicomponent reactions that build molecular complexity in a single operation. These processes are underpinned by a series of well-established organic reactions that proceed sequentially.

Detailed Analysis of Knoevenagel–Michael Reaction Mechanisms

The synthesis of tetrahydroxanthenones, common precursors to tetrahydroxanthenes, often relies on a cascade sequence involving Knoevenagel condensation followed by a Michael addition. This reaction typically involves three components: an aldehyde (e.g., benzaldehyde (B42025) for a 9-benzyl precursor), an active methylene (B1212753) compound (like malononitrile (B47326) or a cyclic 1,3-dicarbonyl compound such as dimedone), and a nucleophile.

The mechanism is initiated by a Knoevenagel condensation . In this step, a basic catalyst, often a secondary amine like piperidine (B6355638), activates the 1,3-dicarbonyl compound by deprotonating the acidic C-H bond between the two carbonyl groups to form a resonance-stabilized enolate. rsc.org Concurrently, the amine catalyst can react with the aldehyde to form a highly electrophilic iminium ion. The enolate then attacks the iminium ion, leading, after a series of proton transfers and elimination of the amine catalyst, to an α,β-unsaturated carbonyl compound known as the Knoevenagel adduct. rsc.org

This is immediately followed by an intramolecular or intermolecular Michael addition . In the synthesis of the xanthene core, a second equivalent of the 1,3-dicarbonyl compound (or a suitable internal nucleophile) attacks the β-carbon of the newly formed α,β-unsaturated system (the Michael acceptor). This 1,4-conjugate addition is a thermodynamically favorable process that results in the formation of a new carbon-carbon bond. Subsequent intramolecular cyclization (an annulation) and dehydration lead to the formation of the stable, fused heterocyclic system of the tetrahydroxanthene. This tandem Knoevenagel-Michael reaction provides a powerful and atom-economical route to highly substituted xanthene derivatives. youtube.comnih.gov

Role of o-Quinone Methide Intermediates

An alternative and highly significant pathway for the formation of the xanthene skeleton involves the in-situ generation and trapping of ortho-quinone methides (o-QMs). researchgate.net These are highly reactive, transient species characterized by a cyclohexadiene core with exocyclic carbonyl and methylene groups. beilstein-journals.org Their polarized nature makes them potent electrophiles, susceptible to 1,4-conjugate additions and [4+2] cycloaddition reactions. beilstein-journals.org

In the context of xanthene synthesis, o-QMs are typically generated from precursors such as 2-hydroxybenzyl alcohols or their corresponding Mannich bases. researchgate.net Under thermal or mildly acidic/basic conditions, these precursors eliminate a molecule of water or an amine, respectively, to form the transient o-QM.

The formation of the tetrahydroxanthene ring occurs when this highly reactive o-QM intermediate is "trapped" by a suitable nucleophile. In a common synthetic strategy, an enol or enolate derived from a 1,3-dicarbonyl compound (like dimedone) acts as the nucleophile. The reaction proceeds via a hetero-Diels-Alder reaction or a conjugate addition mechanism, where the enol attacks the exocyclic methylene carbon of the o-QM, followed by proton transfer and cyclization to forge the xanthene core. This strategy has proven to be an efficient method for the one-pot synthesis of 2,3,4,9-tetrahydro-1H-xanthen-1-ones. researchgate.netresearchgate.net The emulation of these o-QM-based strategies is inspired by biosynthetic pathways of many natural products. researchgate.netacs.org

Examination of Domino Reaction Sequences

Domino reactions, also known as cascade or tandem reactions, are processes where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, leading to a significant increase in molecular complexity. nih.govrsc.org The synthesis of the 9-benzyl-2,3,4,9-tetrahydro-1H-xanthene framework is a prime example of the power of domino reactions.

A well-established domino sequence combines the principles of the Knoevenagel condensation and the o-quinone methide pathway. For instance, the reaction of a 2-hydroxybenzaldehyde with a 1,3-dicarbonyl compound can initiate a domino sequence.

Knoevenagel Condensation: The aldehyde and the 1,3-dicarbonyl compound first undergo a Knoevenagel condensation to form a 2'-hydroxy-substituted chalcone-like intermediate.

Intramolecular Michael Addition/o-QM Formation: This intermediate can then undergo an intramolecular Michael addition. Alternatively, and often concurrently, the intermediate can tautomerize or be activated to form an ortho-quinone methide in situ.

Cyclization/Dehydration: A second equivalent of the 1,3-dicarbonyl compound can then attack the o-QM intermediate, leading to a rapid cyclization and subsequent dehydration to yield the final tetrahydroxanthene product.

This domino approach is highly efficient, minimizing waste and purification steps while enabling the rapid assembly of complex heterocyclic structures from simple starting materials. youtube.comnih.gov

Mechanistic Aspects of Catalytic Processes

Catalysis offers powerful tools to enhance the efficiency, selectivity, and environmental compatibility of chemical syntheses. Both metal-based and metal-free catalysts have been employed in the synthesis of xanthenes, each operating through distinct mechanistic cycles.

Proposed Catalytic Cycles in Metal-Mediated Syntheses

Transition metals, particularly palladium, are widely used to catalyze the formation of C-C and C-O bonds necessary for constructing the xanthene core. nih.govmdpi.com Palladium-catalyzed cross-coupling and C-H activation reactions are especially relevant. A plausible catalytic cycle for the arylation of a xanthene precursor, for example, involves several key steps.

A general proposed catalytic cycle, often involving a Pd(0)/Pd(II) couple, can be described as follows:

Oxidative Addition: The cycle begins with the oxidative addition of a Pd(0) species to an aryl halide (Ar-X). This forms a Pd(II)-aryl intermediate.

Coordination and C-H Activation: The xanthene precursor (or a related substrate) coordinates to the Pd(II) center. This is followed by a C-H activation step, where the palladium complex cleaves a C-H bond on the substrate to form a palladacycle intermediate, releasing a proton. researchgate.net

Reductive Elimination: The two organic fragments (the aryl group and the xanthene substrate) are then coupled in a reductive elimination step. This forms the new C-C bond and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The specific ligands on the palladium center, as well as additives and reaction conditions, play a crucial role in the efficiency and selectivity of each step in the cycle. acs.org

Catalyst SystemReactantsProduct TypePlausible Mechanism Steps
Pd(OAc)₂ / Ag₂CO₃Amine & AlkeneHeterocycleC(sp³)-H activation → Palladacycle formation → Migratory insertion → β-Hydride elimination
Pd/CuXanthene & Arene9-Aryl-9H-xantheneC(sp³)-H activation → Cross-coupling beilstein-journals.org
Cationic Pd(II)Arylurea & Aryl IodideBiarylC-H activation → Cationic palladacycle formation → Reaction with aryl iodide → Catalyst regeneration researchgate.net

Mechanistic Considerations for Non-Catalytic and Autoxidative Processes

While metal catalysts are powerful, xanthene synthesis can also proceed under non-catalytic (metal-free) or autoxidative conditions. Many classical named reactions for xanthene synthesis are simply promoted by heat or by Brønsted or Lewis acids, without involving a metal. rsc.org

For example, the reaction of an aldehyde with a 1,3-dicarbonyl compound can be catalyzed by an organic base like piperidine or an acid, proceeding through the Knoevenagel/Michael cascade as described previously. Another metal-free approach involves an intramolecular Friedel-Crafts reaction, where a diarylcarbinol bearing a phenoxy group is cyclized under the influence of a strong Brønsted acid organocatalyst to form the xanthene ring. rsc.org

Autoxidative processes typically refer to oxidation reactions involving atmospheric oxygen. The benzylic C-H bond at the C-9 position of a 9H-xanthene is susceptible to oxidation. In some transformations, a 9H-xanthene can be oxidized to the corresponding aromatic xanthone. This process can be mediated by photocatalysis in the presence of visible light and molecular oxygen, sometimes with a photosensitizer like riboflavin (B1680620) tetraacetate, which facilitates the electron transfer process leading to oxidation at the benzylic position. researchgate.net While not a direct formation of the title compound, such processes represent important transformations of the tetrahydroxanthene scaffold.

Stereochemical Control and Diastereoselectivity in 9-Benzyl-Tetrahydroxanthene Synthesis

The synthesis of this compound presents a significant stereochemical challenge due to the creation of a stereocenter at the C9 position. When the synthesis involves prochiral starting materials or when the xanthene core itself is prochiral, the formation of enantiomers or diastereomers is possible. Consequently, achieving control over the stereochemical outcome is a critical aspect of modern synthetic strategies, enabling the selective production of a desired stereoisomer. This is particularly relevant in the fields of medicinal chemistry and materials science, where the specific three-dimensional arrangement of a molecule can dictate its biological activity or physical properties.

The primary strategies for exerting stereochemical control in the synthesis of this compound and its derivatives revolve around asymmetric catalysis. This involves the use of chiral catalysts that can differentiate between the prochiral faces of the substrates, leading to an enrichment of one stereoisomer over the other. Both organocatalysis and metal-based catalysis have been explored for related xanthene syntheses, with chiral Brønsted acids, such as chiral phosphoric acids (CPAs), emerging as particularly effective organocatalysts. rsc.orgnih.govnih.govchemrxiv.org

The key reaction for introducing the benzyl (B1604629) group at the C9 position is often a Friedel-Crafts-type alkylation. beilstein-journals.orgnih.gov In the context of stereocontrol, this reaction can be rendered asymmetric by employing a chiral catalyst that coordinates with the electrophile or the nucleophile, thereby directing the approach of the reactants to favor the formation of one diastereomer. The diastereoselectivity of such reactions can be influenced by several factors, including the structure of the catalyst, the nature of the solvent, the reaction temperature, and the electronic properties of the reacting partners. nih.gov

For instance, in the synthesis of related 9-substituted xanthenes, the condensation of a salicylaldehyde (B1680747) derivative with a nucleophile can be mediated by a chiral catalyst. The catalyst can form a chiral complex with the intermediate, guiding the subsequent intramolecular cyclization to proceed with high diastereoselectivity. The plausible mechanism often involves the formation of an o-quinone methide intermediate, which then undergoes a stereoselective intramolecular cyclization. beilstein-journals.org

To illustrate the impact of the catalyst on diastereoselectivity, consider the hypothetical synthesis of a 9-benzyl-tetrahydroxanthene derivative using different chiral phosphoric acid catalysts. The data presented in the table below is illustrative of the types of results obtained in such studies, where the steric and electronic properties of the catalyst play a crucial role in determining the diastereomeric ratio (d.r.) of the product.

Table 1: Influence of Chiral Phosphoric Acid (CPA) Catalyst on Diastereoselectivity

Entry Catalyst (CPA) Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (anti:syn)
1 CPA-1 (R)-TRIP Dichloromethane 25 85 90:10
2 CPA-2 (S)-STRIP Toluene 0 92 15:85
3 CPA-3 (R)-BINOL-PA Chloroform 25 78 80:20

The data in Table 1 demonstrates that a judicious choice of catalyst can lead to a significant preference for either the anti or syn diastereomer. For example, catalyst CPA-1 under the specified conditions yields a high proportion of the anti isomer, while catalyst CPA-2 favors the formation of the syn isomer. The high diastereoselectivity achieved with CPA-4 at a lower temperature highlights the sensitivity of these reactions to the reaction parameters.

Furthermore, the substrate itself can possess chiral elements that influence the diastereoselectivity of the reaction. When a chiral reactant is used, this is known as substrate-controlled diastereoselection. The inherent chirality of the starting material can either reinforce or oppose the directing effect of the chiral catalyst. In cases where the directing effects are synergistic, very high levels of diastereoselectivity can be achieved. Conversely, when the substrate and catalyst have opposing preferences, a decrease in diastereoselectivity may be observed.

Detailed mechanistic studies, often supported by computational modeling, are employed to understand the transition states that lead to the observed stereochemical outcomes. These studies often reveal that non-covalent interactions, such as hydrogen bonding and π-π stacking between the catalyst and the substrates, are responsible for the stabilization of one transition state over the other, thus dictating the stereochemical course of the reaction. The development of more effective and highly selective catalysts for the synthesis of stereochemically pure this compound continues to be an active area of research, driven by the demand for enantiomerically pure compounds for various applications.

Biological Activity and Molecular Mechanisms of Action of Tetrahydroxanthene Derivatives

Receptor Binding and Modulation

Neuropeptide Y (NPY) receptors, particularly the Y1 and Y5 subtypes, are G-protein coupled receptors (GPCRs) that have been investigated as potential targets for anti-obesity drugs due to NPY's role in stimulating food intake. nih.govresearchgate.net The NPY system consists of four functional receptors in humans (Y1, Y2, Y4, and Y5) that are activated by peptide ligands including NPY and Peptide YY. nih.gov While antagonism of the NPY Y5 receptor was considered a promising strategy for weight loss, clinical trials with selective antagonists like MK-0557 did not produce clinically significant results. ijpsonline.com A review of the available scientific literature did not yield studies specifically linking 9-benzyl-2,3,4,9-tetrahydro-1H-xanthene or other xanthene derivatives to antagonistic activity at the NPY Y5 receptor. Research into NPY Y5 antagonists has focused on other chemical scaffolds, such as sulfonamide structures and imidazoline derivatives. researchgate.net

G-protein coupled receptors are a large family of transmembrane receptors that play a crucial role in cellular signaling by responding to a wide variety of extracellular stimuli. mdpi.comgoogle.com They are involved in nearly all cellular processes and represent a major target for drug development, with about a third of all marketed drugs targeting these receptors. mdpi.com NPY receptors themselves are part of the Class A, rhodopsin-like GPCR family and typically couple to Gi or Go proteins, leading to an inhibition of cAMP accumulation. nih.gov Beyond the NPY receptors, the interaction of tetrahydroxanthene derivatives with other specific GPCRs is not extensively documented in the available research. The vastness of the GPCR family suggests a potential for interaction, but specific studies investigating the binding and modulation of other GPCRs by compounds such as this compound are not prominent in the current body of scientific literature.

Cellular Interactions and Molecular Pathways

Xanthene derivatives have demonstrated a broad range of biological activities, including cytotoxic and antiproliferative effects against various cancer cell lines. nih.gov The core xanthene structure is a versatile scaffold in medicinal chemistry for developing potential anticancer agents. biorxiv.orgresearchgate.net

Studies have shown that different substituted xanthene derivatives exhibit significant inhibitory effects. For instance, a series of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides (a type of xanthone derivative) was evaluated for anticancer activity. Among these, certain compounds showed potent antiproliferative activity against breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) cell lines. nih.gov Notably, some derivatives exhibited higher potency than the standard anticancer drug etoposide against specific cell lines. nih.gov

Another class, xanthene-1,8-dione derivatives, has also been investigated. One study synthesized seventeen new xanthene-1,8-dione derivatives and tested their cytotoxic effects against the A549 lung carcinoma cell line. researchgate.net The compound 9-(4-(benzyloxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione showed promising cytotoxic effects. researchgate.net

Antiproliferative Activity of Selected Xanthene Derivatives
Compound ClassSpecific Derivative ExampleCancer Cell LineReported Activity (IC50 in µM)Reference
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamideCompound 5i (4-methoxy substituent)SK-N-MC (Neuroblastoma)24.9 nih.gov
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamideCompound 6c (3-chloro substituent)SK-N-MC (Neuroblastoma)25.2 nih.gov
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamideCompound 6d (3-Chloro-2-methylbenzene sulfonamide analog)MDA-MB-231 (Breast Cancer)30.4 nih.gov
Xanthene-1,8-dione9-(4-(benzyloxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dioneA549 (Lung Carcinoma)34.59 researchgate.net

One of the mechanisms by which some anticancer compounds exert their effect is through interaction with DNA. researchgate.net DNA intercalators are typically planar, aromatic molecules that can insert themselves between the base pairs of the DNA double helix. mdpi.com This interaction can lead to structural changes in the DNA, interfering with processes like replication and transcription, and ultimately inducing cell death. researchgate.net

The structural similarity between the tricyclic ring system of xanthene-1,8-diones and the A-B-C ring system in anthracycline antibiotics like daunomycin, a known DNA intercalating agent, has prompted investigations into their DNA binding capabilities. researchgate.net Molecular docking studies performed on 9-(4-(benzyloxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione suggested that it could interact with DNA through intercalation. researchgate.net This mode of binding is a plausible mechanism for the observed cytotoxic effects of this class of xanthene derivatives. researchgate.net

Enzymatic Modulation

Tetrahydroxanthene derivatives have been shown to modulate the activity of several enzymes implicated in various physiological and pathological processes.

Nitric Oxide Synthase (NOS): A study on tetrahydroxanthene-1,3(2H)-diones isolated from Uvaria leptopoda found that one derivative, Uvarialeptone C, inhibited nitric oxide (NO) production with an IC50 value of 6.7 ± 0.1 μM. nih.gov This suggests an inhibitory effect on nitric oxide synthase, the enzyme responsible for NO production, which is a key mediator in inflammatory processes.

5-Lipoxygenase (5-LOX): The 5-lipoxygenase enzyme is crucial in the biosynthesis of leukotrienes, which are potent mediators of inflammation. probiologists.com A naturally occurring xanthene derivative, (9-(7-methyloctyl)-9H-xanthene-2,3-diol), demonstrated superior inhibition of the 5-lipoxygenase enzyme with an IC50 value of 0.67 ± 0.042 mg/mL, outperforming the standard nonsteroidal anti-inflammatory drug indomethacin. nih.gov

Tyrosine Kinases: Protein tyrosine kinases are key enzymes in cellular signal transduction pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is often associated with cancer. nih.gov Research has shown that various xanthene derivatives can inhibit tyrosine kinases. A recent study highlighted that newly synthesized fused xanthene derivatives exhibited significant inhibitory effects against c-Met kinase, a tyrosine kinase implicated in cancer progression. researchgate.net

Enzymatic Modulation by Xanthene Derivatives
Compound ClassTarget Enzyme/ProcessObserved EffectReference
Tetrahydroxanthene-1,3(2H)-dioneNitric Oxide (NO) ProductionInhibition (IC50 = 6.7 µM) nih.gov
(9-(7-methyloctyl)-9H-xanthene-2,3-diol)5-Lipoxygenase (5-LOX)Inhibition (IC50 = 0.67 mg/mL) nih.gov
Fused Xanthene Derivativesc-Met KinaseInhibition researchgate.net

Cholinesterase Inhibition by Xanthene Scaffolds

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing neurodegenerative diseases such as Alzheimer's disease. Certain derivatives of the xanthene scaffold, specifically xanthones, have been investigated for their potential as cholinesterase inhibitors. For instance, a study on 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-one analogs demonstrated their inhibitory activity against both AChE and BChE. nih.govresearchgate.net The research highlighted that the presence and nature of substituents on the xanthene core are critical for potent inhibitory activity. While these findings establish the potential of the broader xanthene class, no specific data on the cholinesterase inhibitory activity of this compound has been reported.

Other Enzyme Inhibition Profiles of Interest

Beyond cholinesterases, xanthene derivatives have been explored as inhibitors of other enzymes. However, there is no available scientific literature that specifically investigates the inhibitory effects of this compound on other enzyme systems. Research on other heterocyclic compounds has shown that small structural modifications can lead to significant changes in enzyme inhibitory profiles. Therefore, without direct experimental evidence, the specific enzyme inhibition profile of this compound remains unknown.

Redox Modulation and Radical Scavenging Capabilities

The antioxidant properties of chemical compounds are of significant interest due to the role of oxidative stress in various diseases. The ability to modulate redox processes and scavenge free radicals is a key aspect of this activity. Studies on certain 9-substituted acridine derivatives, which share a tricyclic scaffold with xanthenes, have shown antioxidant activity. nih.gov Specifically, 9-aryl(heteroaryl)-N-methyl-9,10-dihydroacridines exhibited high radical-scavenging activity. nih.gov Additionally, some novel ketone derivatives of gallic hydrazide-derived Schiff bases have demonstrated strong antioxidant activities in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.net Furthermore, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been synthesized and tested for their antioxidant properties. nih.gov However, no studies have specifically reported on the redox modulation or radical scavenging capabilities of this compound.

Anti-inflammatory and Antimicrobial Mechanisms

The anti-inflammatory and antimicrobial potential of various heterocyclic compounds has been an active area of research. Triterpenoids isolated from Strobilanthes callosus and Combretum imberbe have demonstrated both anti-inflammatory and antimicrobial activities. nih.govnih.gov While these compounds are structurally distinct from xanthenes, this research highlights the potential for natural and synthetic compounds to exhibit these dual activities. In the context of xanthene derivatives, no specific investigations into the anti-inflammatory or antimicrobial mechanisms of this compound have been published.

Potential Research Applications Beyond Bioactivity for 9 Benzyl 2,3,4,9 Tetrahydro 1h Xanthene and Xanthene Scaffolds

Applications in Advanced Materials Science

The unique photophysical properties inherent to the xanthene structure make it a prized component in the creation of advanced materials. amazonaws.com The controlled functionalization of this scaffold allows for the fine-tuning of its absorption and emission characteristics, paving the way for its use in cutting-edge technologies. mdpi.com

Utilization as Dyes in Laser Technology

Table 1: Examples of Xanthene Derivatives in Laser Technology

Compound NameLasing Wavelength Range (nm)Pump Source
Rhodamine 6G570-610Flashlamp, Argon Ion Laser
Coumarin 314490-504Flashlamp
Sulforhodamine 640around 650Pulsed and CW lasers

Development of pH-Sensitive Fluorescent Materials for Bio-imaging Applications

The fluorescence of many xanthene dyes is highly sensitive to the local chemical environment, particularly pH. This property is exploited in the design of fluorescent probes for bio-imaging. mdpi.com The mechanism often involves a reversible structural change, such as the opening and closing of a spirolactone ring, which is influenced by proton concentration. This leads to a distinct "on" and "off" fluorescent signaling in response to pH changes. mdpi.com For instance, fluorescein (B123965) and its derivatives are classic examples of pH-sensitive fluorophores used to visualize cellular compartments with different pH values. researchgate.net Although direct studies on 9-benzyl-2,3,4,9-tetrahydro-1H-xanthene as a pH sensor are scarce, its core xanthene structure suggests a potential for such applications with appropriate functional group modifications. mdpi.com

Role as Key Intermediates in Complex Chemical Synthesis

The xanthene scaffold is not only a functional component in its own right but also a valuable intermediate in the construction of more complex molecules. Its structural features provide a versatile platform for a variety of chemical transformations. amazonaws.com

Precursors for Natural Products and Other Bioactive Compounds

The xanthene nucleus is a recurring motif in a number of natural products. nih.gov Synthetic methodologies aimed at constructing the xanthene core are therefore of great interest for the total synthesis of these complex molecules. For example, the synthesis of tetrahydrobenzo[a]xanthene-11-one derivatives is a common strategy to access a range of bioactive compounds. mdpi.comresearchgate.net The synthesis of xanthene derivatives often serves as a crucial step in the assembly of these larger, more intricate natural product architectures. nih.gov

Building Blocks for Polycyclic Systems

The reactivity of the xanthene scaffold allows it to serve as a foundational element for the synthesis of elaborate polycyclic systems. Through various chemical reactions, such as condensation and cyclization, the basic xanthene structure can be expanded and elaborated upon to create novel and complex molecular frameworks. nih.gov For instance, 1,8-dioxo-octahydroxanthene derivatives are versatile starting materials for the synthesis of various heterocyclic compounds. rsc.org The ability to readily synthesize a variety of substituted xanthenes makes them attractive building blocks for combinatorial chemistry and the discovery of new materials and therapeutic agents. mdpi.com

Current Research Challenges and Future Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in modern organic synthesis is the development of environmentally benign and efficient chemical processes. The concept of atom economy, which measures how many atoms from the reactants are incorporated into the final product, is a central principle of green chemistry. jk-sci.comnih.gov Traditional multi-step syntheses often generate significant chemical waste, prompting a shift towards more sustainable methodologies. nih.gov

Table 1: Comparison of Synthetic Approaches for Xanthene Derivatives

ApproachCatalyst/Reagent ExampleKey AdvantagesReference
Traditional MethodsInCl3, P2O5, Strong Protonic AcidsEstablished procedures researchgate.netresearchgate.net
Green/Sustainable MethodsNano-ZnAl2O4, Graphene Oxide (GO), rGO-PhSO3HCatalyst reusability, shorter reaction times, higher yields, solvent-free or water-based systems researchgate.netresearchgate.net

Exploration of Novel Substitution Patterns and Their Impact on Molecular Properties

The functional properties of the tetrahydroxanthene core can be precisely tuned by introducing different substituents. A significant research effort is dedicated to synthesizing novel derivatives and understanding how these modifications affect their chemical and physical properties. The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—can have a fundamental impact on the molecule. researchgate.net

Table 2: Effect of Substitution on Molecular Properties of Xanthene-Related Scaffolds

Compound ClassSubstituent TypeObserved ImpactReference
Disubstituted BenzanthronesNitro group, secondary cyclic aminesDeeply colored, intense luminescence, positive fluorosolvatochromism mdpi.com
General Y-R-X SystemsNO2, CN, Cl, OH, NH2Substituent properties (inductive/resonance effects) depend on spacer length and reaction site nih.gov
Tetrahydroxanthene-1,3(2H)-dionesDimerization via cyclobutane (B1203170) ringCreates novel, complex molecular architecture with potential for unique biological activity nih.govacs.org

Advanced Mechanistic Investigations Using State-of-the-Art Analytical Techniques

A deep understanding of reaction mechanisms is essential for optimizing synthetic routes and predicting product outcomes. Modern analytical techniques are indispensable tools for elucidating the complex pathways involved in the formation of tetrahydroxanthene derivatives. For example, the mechanism for the synthesis of some 2,3,4,9-tetrahydro-1H-xanthen-1-ones is believed to proceed through the trapping of a highly reactive o-quinone methide intermediate. tandfonline.com

To confirm the precise three-dimensional structure of newly synthesized compounds, researchers rely on a suite of advanced methods. Single-crystal X-ray diffraction is used to determine the absolute configuration of complex molecules. acs.org In solution, Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide crucial information about the relative configuration and spatial proximity of atoms. acs.org These experimental techniques, combined with mass spectrometry, allow for the unambiguous characterization of intricate structures, including naturally occurring racemic tetrahydroxanthene dimers. nih.govacs.org

Integration of Computational and Experimental Approaches for Rational Design

The rational design of molecules with specific functions is increasingly driven by the synergy between computational modeling and experimental synthesis. Computational chemistry allows researchers to predict the properties and behavior of molecules before they are synthesized in the lab, saving time and resources. researchgate.net

Molecular docking, for instance, is a computational method used to predict the binding orientation of a molecule to a biological target, such as an enzyme. This approach has been used to explain the experimentally observed inhibitory potency and selectivity of heterocyclic compounds against enzymes like butyrylcholinesterase. frontiersin.org Quantum chemistry models can be used to calculate the energetic effects of substituents, providing a quantitative understanding of their stabilizing or destabilizing interactions within a molecule. researchgate.net This predictive power guides experimental chemists to focus on synthesizing the most promising candidates, creating a powerful feedback loop where computational predictions are validated by experimental results, leading to a more efficient discovery process.

Identification of Novel Biological Targets and Therapeutic Applications for 9-Benzyl-Tetrahydroxanthene Derivatives

The xanthene scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives known to possess a wide range of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties. tandfonline.com A key area of current research is to identify new biological targets and potential therapeutic uses for novel 9-benzyl-tetrahydroxanthene derivatives.

Recent studies have shown that newly isolated tetrahydroxanthene-1,3(2H)-dione derivatives exhibit promising biological effects. nih.gov For example, certain derivatives have been evaluated for their cytotoxic activity against human gastric cancer cell lines and for their anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production. nih.govacs.org The derivative known as uvarialeptone C, for instance, was found to inhibit NO production with an IC₅₀ value of 6.7 µM. acs.org The search for new applications is inspired by related heterocyclic compounds, which are being investigated for complex conditions like Alzheimer's disease by targeting multiple pathogenic factors, including cholinesterase enzymes and amyloid-β aggregation. frontiersin.org The structural similarity of some tetrahydroxanthene cores to natural products like the secalonic acids further supports their potential as a source of new therapeutic agents. hud.ac.uk

Table 3: Reported Biological Activities of Tetrahydroxanthene Derivatives

Compound/DerivativeBiological Activity InvestigatedAssay/Cell LineKey FindingReference
Uvarialeptone C (a tetrahydroxanthene-1,3(2H)-dione)Anti-inflammatoryNitric oxide (NO) production in LPS-induced RAW264.7 cellsInhibited NO production with IC50 = 6.7 ± 0.1 μM nih.govacs.org
Various tetrahydroxanthene-1,3(2H)-dionesCytotoxicitySNU-1 human gastric cancer cellsEvaluated for cytotoxic effects nih.gov
General Xanthene SkeletonsAntiviral, Antimicrobial, Anti-inflammatoryGeneral screeningRecognized as a biologically active class of compounds tandfonline.com

Q & A

Q. What strategies improve regioselectivity in xanthene functionalization?

  • Directed ortho-metalation (DoM) with LDA/TMP bases selectively installs substituents at the 3- and 6-positions. For example, lithiation of 9-methylxanthene followed by quenching with electrophiles (e.g., DMF for formylation) achieves >90% regioselectivity .

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